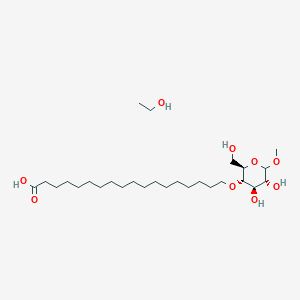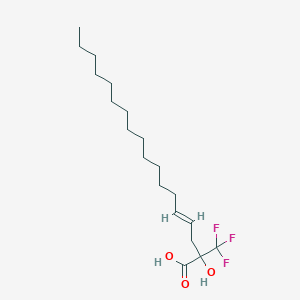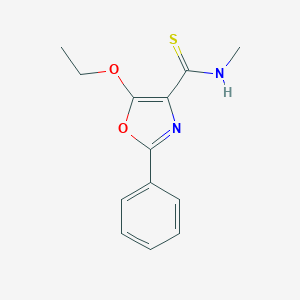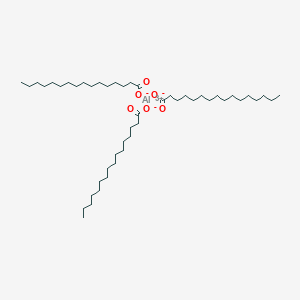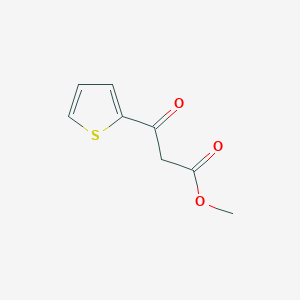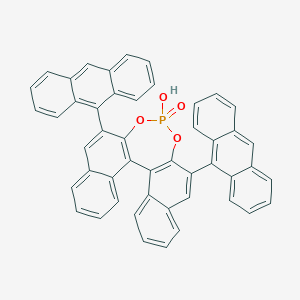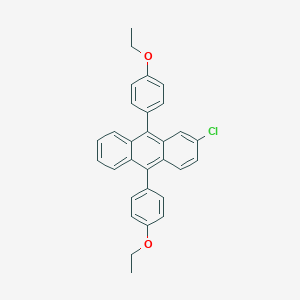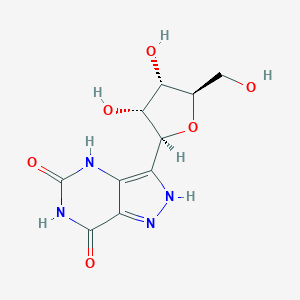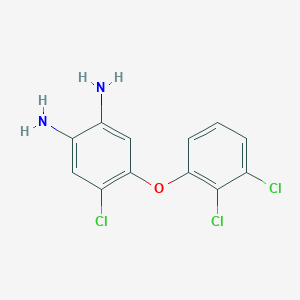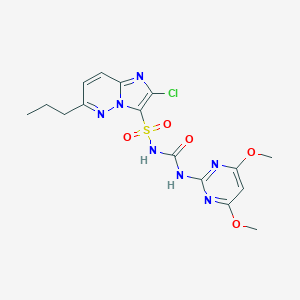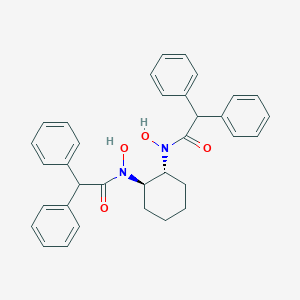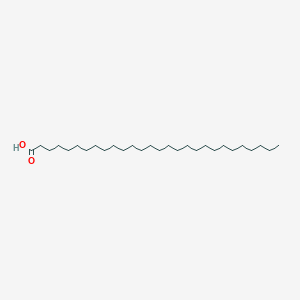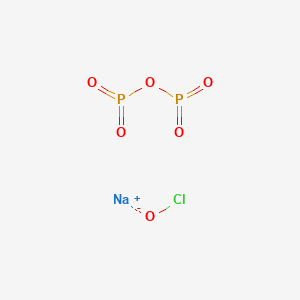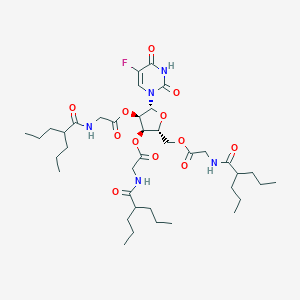
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine, commonly known as FUTP, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. FUTP is synthesized by the modification of uridine, a nucleoside found in RNA. The modification of uridine in FUTP enhances its biochemical and physiological effects, making it a valuable tool in scientific research.
Mecanismo De Acción
FUTP is incorporated into RNA during transcription by RNA polymerase. The presence of FUTP in RNA alters its structure and stability, which can affect its function. FUTP has also been shown to affect the processing and localization of RNA.
Efectos Bioquímicos Y Fisiológicos
FUTP has been shown to have several biochemical and physiological effects. It has been shown to affect the stability, structure, and function of RNA. FUTP has also been shown to affect the processing and localization of RNA. Additionally, FUTP has been shown to have antiviral and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FUTP has several advantages for lab experiments. It is a valuable tool for studying RNA synthesis, processing, and localization. FUTP can be detected using various techniques such as fluorescence microscopy and mass spectrometry. However, FUTP also has some limitations. Its incorporation into RNA can affect its function, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of FUTP in scientific research. One area of research is the development of new techniques for detecting FUTP in RNA. Another area of research is the study of the effects of FUTP on RNA structure and function. Additionally, FUTP could be used as a tool for the development of new RNA-based therapies for diseases such as cancer and viral infections.
Métodos De Síntesis
The synthesis of FUTP involves the modification of uridine by adding three glycyl groups and a fluorine atom. The modification of uridine is achieved by using a series of chemical reactions that involve protecting and deprotecting different functional groups in the molecule. The resulting FUTP molecule is a white crystalline powder with a molecular weight of 765.8 g/mol.
Aplicaciones Científicas De Investigación
FUTP has been widely used in scientific research as a tool to study RNA synthesis and processing. FUTP is incorporated into RNA during transcription, and its presence can be detected using various techniques such as fluorescence microscopy and mass spectrometry. FUTP has also been used to study RNA editing, splicing, and localization.
Propiedades
Número CAS |
134423-92-0 |
|---|---|
Nombre del producto |
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine |
Fórmula molecular |
C39H62FN5O12 |
Peso molecular |
811.9 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-bis[[2-(2-propylpentanoylamino)acetyl]oxy]oxolan-2-yl]methyl 2-(2-propylpentanoylamino)acetate |
InChI |
InChI=1S/C39H62FN5O12/c1-7-13-24(14-8-2)34(49)41-19-29(46)54-23-28-32(56-30(47)20-42-35(50)25(15-9-3)16-10-4)33(38(55-28)45-22-27(40)37(52)44-39(45)53)57-31(48)21-43-36(51)26(17-11-5)18-12-6/h22,24-26,28,32-33,38H,7-21,23H2,1-6H3,(H,41,49)(H,42,50)(H,43,51)(H,44,52,53)/t28-,32-,33-,38-/m1/s1 |
Clave InChI |
BRWICCRLZVPGRD-DKMDIHIKSA-N |
SMILES isomérico |
CCCC(CCC)C(=O)NCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
SMILES |
CCCC(CCC)C(=O)NCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
SMILES canónico |
CCCC(CCC)C(=O)NCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
Otros números CAS |
134423-92-0 |
Sinónimos |
2',3',5'-tris-O-(N -(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine UK 21 UK-21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)
